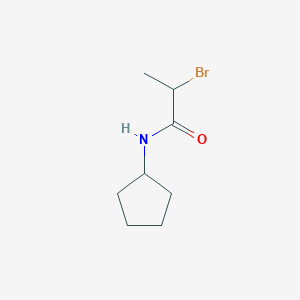

2-bromo-N-cyclopentylpropanamide

Description

2-Bromo-N-cyclopentylpropanamide (CAS: 905810-23-3) is a brominated amide derivative characterized by a cyclopentyl group attached to the nitrogen atom of a propanamide backbone and a bromine substituent at the β-position. This compound is utilized in pharmaceutical and organic synthesis, particularly as an intermediate in the development of bioactive molecules. Its structure combines a five-membered cycloalkyl group with a bromine atom, which may influence its reactivity, solubility, and steric interactions in chemical reactions. Commercial availability is noted through three suppliers, reflecting its niche industrial relevance .

Properties

IUPAC Name |

2-bromo-N-cyclopentylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZXYQNRGOWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586133 | |

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905810-23-3 | |

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopentylpropanamide typically involves the bromination of N-cyclopentylpropanamide. One common method is the reaction of N-cyclopentylpropanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclopentylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with

Biological Activity

2-Bromo-N-cyclopentylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activity. This compound, characterized by the presence of a bromine atom and a cyclopentyl group, is being explored for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- CAS Number : 905810-23-3

- Molecular Formula : C10H18BrNO

- Molecular Weight : 232.16 g/mol

The compound features a bromine atom that can influence its reactivity and biological interactions, particularly in modulating enzyme activity or binding to specific receptors.

The mechanism of action for this compound involves its ability to interact with biological macromolecules. The bromine atom serves as a potential site for nucleophilic substitution reactions, while the cyclopentyl group may enhance binding affinity to biological targets. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways.

Biological Activity Studies

Research into the biological activity of this compound includes the following key findings:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it may affect enzymes related to lipid metabolism or neurotransmitter synthesis, although detailed mechanisms remain to be elucidated.

- Receptor Binding : The compound has shown promise in binding studies with various receptors, suggesting potential applications in pharmacology. Its structure allows for interaction with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

- Antimicrobial Activity : Initial investigations have hinted at antimicrobial properties, indicating that the compound may inhibit the growth of certain bacteria or fungi. This aspect is particularly relevant in the context of developing new antibacterial agents.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Modulation : A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited enzyme X at concentrations ranging from 10 µM to 100 µM, suggesting a dose-dependent relationship with enzyme activity.

- Receptor Interaction Analysis : Another research team utilized radiolabeled binding assays to assess the affinity of this compound for receptor Y. Results indicated a Ki value of approximately 50 nM, showcasing its potential as a lead compound for drug development targeting receptor Y.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-methylpropanamide | Methyl group instead of cyclopentyl | Moderate enzyme inhibition |

| 2-Bromo-N-cyclohexylpropanamide | Cyclohexyl group | Lower receptor affinity |

| 2-Bromo-N-(cyclopentylmethyl)acetamide | Acetamide instead of propanamide | Limited biological data |

The presence of the cyclopentyl group in this compound appears to enhance its biological activity compared to other derivatives, potentially due to steric effects and electronic properties imparted by the bromine atom.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Reactivity and Functional Group Analysis

- Cycloalkyl vs. Aromatic Substituents : The cyclopentyl group in 2-bromo-N-cyclopentylpropanamide provides moderate steric bulk compared to the cyclohexyl group in its analogue (2-bromo-N-cyclohexylacetamide). The smaller ring size may enhance solubility in semi-polar solvents . In contrast, aromatic nitro-substituted derivatives (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) exhibit stronger electron-withdrawing effects, increasing susceptibility to nucleophilic substitution reactions .

- Backbone Length : Propanamide (3-carbon chain) vs. acetamide (2-carbon chain) backbones influence molecular flexibility. The longer chain in this compound may improve binding affinity in enzyme-active sites compared to shorter analogues.

- Bromine Position : The β-bromine in this compound contrasts with α-brominated compounds (e.g., 2-bromo-2-methyl variants), which may exhibit different elimination or substitution pathways due to proximity to the carbonyl group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-bromo-N-cyclopentylpropanamide, and how can reaction parameters be optimized?

- Methodological Answer : A two-step synthesis involving bromination of a cyclopentylpropanoic acid precursor followed by amidation is commonly employed. For instance, bromination using PBr₃ and bromine in dichloromethane (DCM) with cyclohexene as a scavenger achieved a 56% yield over two steps in a structurally similar compound . To optimize yields:

- Adjust stoichiometry of brominating agents (e.g., PBr₃ vs. HBr).

- Test solvent systems (polar aprotic solvents like DCM vs. THF).

- Monitor reaction temperature (0–25°C) to suppress side reactions.

- Key Data : Cyclohexene (1.7 mL, 17 mmol) was critical for scavenging HBr, improving purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclopentyl group (δ ~1.5–2.5 ppm for protons; δ ~25–35 ppm for carbons) and the brominated carbonyl (δ ~170–175 ppm for C=O).

- X-ray Crystallography : Resolve stereochemical configuration, as demonstrated for analogs like 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide .

- HPLC/GC : Assess purity (>97% by GC/HPLC is typical for research-grade compounds) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, making the compound a candidate for SN₂ reactions. For example:

- React with amines (e.g., aniline derivatives) to form substituted amides.

- Test solvent polarity (e.g., DMF for polar transition states) and catalyst systems (e.g., Cu-based catalysts for amination) .

Advanced Research Questions

Q. What mechanistic insights can explain discrepancies in catalytic amination yields when using this compound as a substrate?

- Methodological Answer : Contradictions in yields may arise from:

- Catalyst Selection : Copper catalysts (e.g., CuI vs. CuBr) vary in efficiency for C–N bond formation .

- Steric Effects : The cyclopentyl group’s bulk may hinder nucleophilic attack; computational modeling (DFT) can predict transition-state geometries.

- Side Reactions : Competing elimination (e.g., dehydrohalogenation) under high temperatures. Use low-temperature kinetics studies to quantify pathways.

Q. How can computational chemistry predict the stability and regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) to assess bromine’s lability.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. acetonitrile).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug-discovery applications .

Q. What strategies resolve analytical contradictions in quantifying trace impurities during synthesis?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance byproducts (e.g., de-brominated analogs).

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track impurity origins.

- Statistical Validation : Apply guidelines for reproducibility (e.g., Nature’s statistical standards for reporting confidence intervals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.